![molecular formula C21H16FN5O3 B2635494 2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 941908-18-5](/img/structure/B2635494.png)
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound or its analogues has been reported in the literature . A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which could potentially include this compound, were synthesized as potential inhibitors against PARP-1 .Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-3-ylmethyl group attached to a dihydropyrido[3,2-d]pyrimidin-1(2H)-yl group, which is further attached to a 4-fluorophenyl group via an acetamide linkage.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, it is part of a class of compounds that have been evaluated for their inhibitory activity towards PARP-1 .Scientific Research Applications
Platinum Complexes: Syntheses and Characterization
The compound’s structure suggests potential coordination chemistry. Researchers have synthesized a platinum (II) complex, specifically the 2,4-Dioxo-3,3-Pentanediselenolato (Se2-ac) platinum (II) complex [Pt(Se2-ac)(PMe2Ph)2] . This complex was prepared by treating cis-[PtCl2(PMe2Ph)2] with 2,3-diseleno-1,1,4,4-tetraacetylbutane and 2,3-dithio-1,1,4,4-tetraacetylbutane in a KOH/acetone–methanol mixed solution . Further studies could explore its catalytic properties, reactivity, and potential applications in materials science.
Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds
The compound’s pyridine moiety suggests potential bioactivity. A novel synthesis pathway involves converting 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline to pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds using AC-SO3H as a catalyst. This method operates at room temperature under ethanol, yielding moderate to good product yields . Researchers could explore the biological activity of these pyrazolo derivatives, potentially targeting kinases or other enzymes.
Pharmaceutical Intermediates: Tetrahydropyrimidine-5-sulfonyl Chloride
The compound’s tetrahydropyrimidine core suggests pharmaceutical relevance. Specifically, 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride serves as a pharmaceutical intermediate. Its applications likely involve synthetic pathways for drug development. Researchers may investigate its reactivity, stability, and potential use in drug synthesis .
properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3/c22-15-5-7-16(8-6-15)25-18(28)13-26-17-4-2-10-24-19(17)20(29)27(21(26)30)12-14-3-1-9-23-11-14/h1-11H,12-13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAYHNNUVYVWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide |
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